1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and methoxyphenyl precursors, possibly through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The phenyl groups would provide aromaticity, and the methoxy, chloro, and fluoro substituents would contribute to the compound’s polarity .Chemical Reactions Analysis
As a triazole derivative, this compound could participate in various chemical reactions. For example, it could undergo N-alkylation, acylation, or reduction. The presence of the methoxy, chloro, and fluoro groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the triazole ring and the methoxy, chloro, and fluoro substituents would influence properties like solubility, melting point, boiling point, and stability .Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-10-16(17(24)20-12-5-3-11(19)4-6-12)21-22-23(10)13-7-8-15(25-2)14(18)9-13/h3-9H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDOVQCSXMUJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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